Gallium trifluoride

Description

Properties

CAS No. |

7783-51-9 |

|---|---|

Molecular Formula |

F3Ga |

Molecular Weight |

126.718 g/mol |

IUPAC Name |

gallium;trifluoride |

InChI |

InChI=1S/3FH.Ga/h3*1H;/q;;;+3/p-3 |

InChI Key |

WXXZSFJVAMRMPV-UHFFFAOYSA-K |

SMILES |

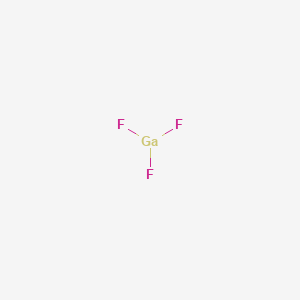

F[Ga](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Ga+3] |

Other CAS No. |

7783-51-9 |

Pictograms |

Irritant |

Synonyms |

F3-Ga gallium fluoride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Gallium Trifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of gallium trifluoride (GaF₃), a compound of interest in various scientific and technological fields. This document summarizes key crystallographic data, details the experimental protocols for its structural determination, and presents a visual workflow of the analytical process.

Quantitative Crystallographic Data

This compound adopts a rhombohedral crystal structure, analogous to the iron(III) fluoride (B91410) (FeF₃) type.[1][2] This structure is characterized by a three-dimensional network of corner-sharing GaF₆ octahedra.[1][3] The key crystallographic parameters for anhydrous this compound are summarized in the table below.

| Parameter | Value | Reference(s) |

| Crystal System | Rhombohedral (Trigonal) | [1][2][3] |

| Space Group | R-3c (No. 167) | [1][2][3][4] |

| Lattice Parameters | ||

| Rhombohedral Setting | a = 5.20(1) Å, α = 57.5° | [1][4] |

| Hexagonal Setting | a = 5.012(4) Å, c = 12.99(1) Å | [4] |

| a = 4.995(1) Å, c = 13.063(4) Å | [4] | |

| a = 5.309 Å, α = 57.281° (Materials Project) | [5] | |

| Formula Units (Z) | 2 (Rhombohedral), 6 (Hexagonal) | [4] |

| Bond Length (Ga-F) | 1.90 Å | [3] |

| 1.95 Å to 2.06 Å (distorted octahedra) | [1] | |

| Bond Angle (Ga-F-Ga) | 147.79(8)° | [4] |

| ~150° | [3] | |

| Coordination | Gallium (Ga³⁺): 6-coordinate (octahedral) | [1][2][3] |

| Fluorine (F⁻): 2-coordinate (bent) | [3] |

Note: Variations in lattice parameters can be attributed to different experimental conditions and refinement methods.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound primarily relies on X-ray diffraction techniques. Both single-crystal and powder X-ray diffraction are employed to elucidate the atomic arrangement.

2.1. Synthesis of this compound Crystals

High-quality single crystals are essential for accurate structure determination. Common synthesis methods include:

-

Direct Fluorination: Heating elemental gallium in a stream of fluorine gas.

-

Reaction with Hydrogen Fluoride: Reacting gallium oxide (Ga₂O₃) with hydrogen fluoride (HF).[2]

-

Thermal Decomposition: Heating ammonium (B1175870) hexafluorogallate ((NH₄)₃GaF₆).[2][6]

2.2. Single-Crystal X-ray Diffraction (SC-XRD)

This is the most powerful technique for determining the precise crystal structure.

-

Crystal Mounting: A suitable single crystal of GaF₃ (typically < 1 mm in size) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the gallium and fluorine atoms within the unit cell are determined using direct methods or Patterson synthesis. The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. This refinement yields precise atomic coordinates, bond lengths, and bond angles.

2.3. Powder X-ray Diffraction (PXRD)

Powder XRD is used for phase identification and to confirm the crystal structure of a polycrystalline sample.

-

Sample Preparation: A fine powder of GaF₃ is prepared and placed in a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the diffraction pattern.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to known patterns in crystallographic databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) for phase identification.[7] Rietveld refinement can be applied to the powder pattern to refine the lattice parameters and atomic positions.

Experimental Workflow for Crystal Structure Determination

The logical flow from synthesis to final structural analysis is depicted in the following diagram.

Caption: Experimental workflow for GaF₃ crystal structure determination.

References

- 1. Buy this compound | 7783-51-9 [smolecule.com]

- 2. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. mp-588: GaF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 6. heegermaterials.com [heegermaterials.com]

- 7. researchgate.net [researchgate.net]

GaF3 electronic band structure calculations

An In-depth Technical Guide to the Electronic Band Structure Calculation of Gallium(III) Fluoride (B91410) (GaF3)

Introduction

Gallium(III) fluoride (GaF3) is an inorganic compound with a high melting point and chemical stability. The study of its electronic properties, particularly its electronic band structure and band gap, is crucial for evaluating its potential in various applications, including as a dielectric material in electronic devices or as a component in fluoride glasses. This technical guide provides a comprehensive overview of the theoretical and computational methodology for determining the electronic band structure of GaF3. While experimental and calculated data on the electronic properties of bulk GaF3 are scarce in publicly available literature, this document outlines the standard, state-of-the-art ab initio approach, enabling researchers to perform such calculations. The guide focuses on the established crystal structure of GaF3 and details a robust computational protocol based on Density Functional Theory (DFT).

Crystal Structure of Gallium(III) Fluoride

The foundational step for any electronic structure calculation is the precise definition of the material's crystal structure. GaF3 crystallizes in a rhombohedral (trigonal) system, which is a distorted variant of the ReO3-type cubic structure.[1] The specific space group is R-3c (No. 167).[2][3] In this structure, Ga³⁺ ions are octahedrally coordinated to six F¹⁻ ions, forming a three-dimensional network of corner-sharing GaF6 octahedra.[2][4]

It is important to note that trigonal systems with a rhombohedral lattice can be represented using two common settings: a primitive rhombohedral unit cell and a larger, conventional hexagonal unit cell containing three formula units. For computational efficiency, electronic structure calculations are typically performed using the primitive rhombohedral cell.

Data Presentation: Crystallographic Parameters

The crystallographic data for GaF3, as determined by X-ray diffraction and computational materials databases, is summarized below. There is a general consensus on the structural parameters across different sources.

| Parameter | Value (Rhombohedral Cell) | Value (Hexagonal Cell) | Source |

| Crystal System | Rhombohedral (Trigonal) | Hexagonal | [1][2][3] |

| Space Group | R-3c (No. 167) | R-3c (No. 167) | [2][3] |

| Lattice Constant (a) | 5.20 - 5.309 Å | 4.995 - 5.00 Å | [1][2] |

| Lattice Constant (c) | - | 12.97 - 13.063 Å | [1] |

| Lattice Angle (α) | 57.28° - 57.5° | 90° | [1][2] |

| Lattice Angle (γ) | - | 120° | [5] |

| Ga-F Bond Length | ~1.92 Å | - | [2] |

| Ga-F-Ga Angle | ~147.8° | - | [1] |

Experimental and Computational Protocols

The determination of the electronic band structure is primarily a computational task, grounded in the principles of quantum mechanics. The most widely used and successful ab initio method for solids is Density Functional Theory (DFT).[6][7]

Theoretical Framework: Density Functional Theory (DFT)

DFT provides a framework for calculating the ground-state electronic properties of a many-body system by mapping it onto a fictitious system of non-interacting electrons moving in an effective potential (the Kohn-Sham potential).[7] The accuracy of a DFT calculation is highly dependent on the approximation used for the exchange-correlation (XC) functional, which accounts for the complex many-body effects.

-

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) : These are the most common and computationally efficient functionals. However, they are known to systematically underestimate the band gap of semiconductors and insulators, often by 30-50%.[8]

-

Hybrid Functionals (e.g., HSE06) : These functionals incorporate a fraction of exact Hartree-Fock exchange, which tends to correct the self-interaction error inherent in LDA and GGA, yielding more accurate band gap predictions that are often in good agreement with experimental values.

-

Many-Body Perturbation Theory (e.g., GW approximation) : This is a more computationally intensive but highly accurate method for calculating excited-state properties, including the quasiparticle band gap.[8][9]

Step-by-Step Computational Workflow

The following protocol outlines the standard procedure for calculating the electronic band structure and density of states of a crystalline solid like GaF3 using a plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP).[10][11][12][13]

Step 1: Structural Optimization Before calculating electronic properties, it is crucial to ensure the input crystal structure is fully relaxed. This involves performing a geometry optimization to minimize the forces on the atoms and the stress on the unit cell.

-

Input : A file defining the lattice vectors and atomic positions (e.g., POSCAR), derived from the experimental data in Table 1.

-

Procedure : A self-consistent DFT calculation is run with settings that allow both atomic positions and the unit cell shape/volume to change (e.g., ISIF=3 in VASP).

-

Output : A relaxed, minimum-energy crystal structure.

Step 2: Ground-State Self-Consistent Field (SCF) Calculation This step calculates the ground-state electronic charge density of the relaxed structure.

-

Input : The relaxed crystal structure from Step 1.

-

Key Parameters :

-

K-point Mesh : A uniform grid of k-points (e.g., a Monkhorst-Pack grid) is used to sample the Brillouin zone. The density of this grid must be converged to ensure an accurate charge density.

-

Plane-Wave Energy Cutoff (ENCUT) : This parameter determines the size of the basis set and must be sufficiently high for convergence.

-

Exchange-Correlation Functional : The chosen functional (e.g., PBE for GGA, HSE06 for a hybrid functional) is specified.

-

-

Output : The self-consistent ground-state charge density file (e.g., CHGCAR).

Step 3: Non-Self-Consistent (NSCF) Band Structure Calculation Using the fixed charge density from the previous step, the Kohn-Sham eigenvalues are calculated along specific high-symmetry paths within the first Brillouin zone.

-

Input : The relaxed structure and the ground-state charge density.

-

Key Parameters :

-

K-points : Instead of a uniform grid, a series of k-points defining a path between high-symmetry points (e.g., Γ-M-K-Γ) is provided. The specific path is determined by the crystal's Bravais lattice.

-

Charge Density : The calculation is run in a non-self-consistent mode (e.g., ICHARG=11 in VASP), reading the charge density from the SCF step and keeping it fixed.[12]

-

-

Output : A file containing the energy eigenvalues for each k-point along the specified path.

Step 4: Density of States (DOS) Calculation To obtain a high-quality DOS, a separate NSCF calculation is typically performed using a much denser uniform k-point mesh than in the initial SCF step. The tetrahedron method with Blöchl corrections is often employed for accurate integration over the Brillouin zone.

-

Input : Relaxed structure and ground-state charge density.

-

Key Parameters : A very dense, converged k-point mesh.

-

Output : The total and projected density of states.

Mandatory Visualization: Computational Workflow

The logical flow of the computational protocol described above is visualized in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. mp-588: GaF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 3. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]

- 7. itp.tugraz.at [itp.tugraz.at]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electronic band gap, GW (VASP) - Mat3ra Documentation [docs.mat3ra.com]

- 10. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]

- 11. Drawing cd-Si band structure using VASP and pymatgen | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. Danny Rehn by rehnd [rehnd.github.io]

Thermodynamic Properties of Solid Gallium Trifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of solid Gallium Trifluoride (GaF₃). The information is compiled from available experimental data and theoretical estimations, offering a valuable resource for researchers in materials science, chemistry, and drug development.

Core Thermodynamic Properties

Solid this compound is a white, crystalline solid with a high degree of thermal stability.[1] It possesses a rhombohedral crystal structure, analogous to that of iron(III) fluoride (B91410).[1] A summary of its key physical and thermodynamic parameters is presented below.

Physical and Thermochemical Data

The following tables summarize the available quantitative data for solid GaF₃. All data is presented for standard conditions (298.15 K and 1 bar) unless otherwise specified.

| Property | Value | Source |

| Molecular Formula | GaF₃ | [1] |

| Molar Mass | 126.718 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Crystal Structure | Rhombohedral | [1] |

| Density | 4.47 g/cm³ | [1] |

| Sublimation Point | ~950 °C (1223.15 K) | [1] |

| Melting Point | >1000 °C (under pressure) | [1] |

| Thermodynamic Parameter | Value | Notes |

| Standard Enthalpy of Formation (ΔH_f°) | -853.1 kJ/mol | (Estimated via DFT calculations) |

| Standard Enthalpy of Sublimation (ΔH°_sub) | 252 ± 4 kJ/mol | (Experimental value) |

| Standard Molar Entropy (S°) | Not Experimentally Determined | |

| Gibbs Free Energy of Formation (ΔG_f°) | Not Experimentally Determined | |

| Heat Capacity (C_p) | Not Experimentally Determined |

Note on Enthalpy of Formation: The provided value for the standard enthalpy of formation is a theoretical estimate. Experimental determination via fluorine bomb calorimetry or other methods would be required for a definitive value.

Vapor Pressure

The vapor pressure of solid this compound as a function of temperature can be described by the following equation, derived from torsion effusion apparatus measurements in the temperature range of 808 K to 958 K:

log(p/Pa) = (14.30 ± 0.30) - (12600 ± 200) / (T/K)

Experimental Protocols

Determination of the Standard Enthalpy of Formation (ΔH_f°)

The standard enthalpy of formation of a compound that cannot be synthesized directly from its elements under standard conditions, such as GaF₃, is typically determined using reaction calorimetry. For highly reactive fluorine compounds, fluorine bomb calorimetry is the method of choice.

Methodology:

-

Sample Preparation: A known mass of pure gallium metal is placed in a sample holder within a specialized, corrosion-resistant (often nickel or Monel) bomb calorimeter.

-

Fluorine Atmosphere: The bomb is evacuated and then charged with a known excess of high-purity fluorine gas to a specific pressure.

-

Ignition: The reaction is initiated by passing an electrical current through a fuse wire in contact with the gallium sample.

-

Calorimetry: The temperature change of the surrounding water bath is meticulously measured. The energy equivalent of the calorimeter system (the calorimeter constant) is determined separately using a standard substance with a known heat of combustion, such as benzoic acid (though for fluorine calorimetry, a different standard might be used).

-

Analysis: The solid product (GaF₃) is carefully recovered and analyzed to confirm the completeness of the reaction and to check for any side products.

-

Calculation: The heat of reaction is calculated from the temperature change and the calorimeter constant. After applying corrections for the heat of combustion of the fuse and any impurities, the standard enthalpy of formation of GaF₃ can be determined.

Determination of Heat Capacity (C_p) and Standard Molar Entropy (S°)

The heat capacity of solid GaF₃ can be measured as a function of temperature using adiabatic calorimetry . The standard molar entropy is then derived from these heat capacity measurements based on the third law of thermodynamics.

Methodology:

-

Sample Encapsulation: A precisely weighed sample of pure GaF₃ is sealed in a sample container within the calorimeter.

-

Low-Temperature Measurement: The calorimeter is cooled to a very low temperature, typically near absolute zero (0 K).

-

Stepwise Heating: A known quantity of electrical energy is supplied to the sample, causing a small, incremental increase in temperature. The system is then allowed to reach thermal equilibrium.

-

Data Collection: The heat input and the resulting temperature rise are recorded for each step. This process is repeated over the desired temperature range (from near 0 K up to and beyond 298.15 K).

-

Heat Capacity Calculation: The heat capacity at each temperature is calculated as the ratio of the heat supplied to the measured temperature change (C_p = q/ΔT).

-

Entropy Calculation: The standard molar entropy at 298.15 K is determined by numerically integrating the heat capacity data (plotted as C_p/T versus T) from 0 K to 298.15 K. Any phase transitions would manifest as sharp peaks in the heat capacity plot, and the enthalpy of these transitions must also be determined and included in the entropy calculation.

Workflow and Logical Relationships

The determination of the key thermodynamic properties of a solid like this compound follows a logical progression, as illustrated in the workflow diagram below. This diagram outlines the general experimental and computational steps involved.

References

High-Pressure Phase Behavior of Gallium Trifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the high-pressure phase diagram of Gallium Trifluoride (GaF₃). It synthesizes available experimental data on its structural stability under compression and discusses potential phase transitions at extreme conditions. This document is intended to serve as a valuable resource for researchers in materials science, solid-state chemistry, and drug development utilizing high-pressure techniques.

Introduction

This compound (GaF₃), at ambient conditions, adopts a rhombohedral crystal structure (space group R-3c), which is isostructural with VF₃.[1] This structure is characterized by a three-dimensional network of corner-sharing GaF₆ octahedra. The study of its behavior under high pressure is crucial for understanding the fundamental principles of crystal chemistry and for the potential discovery of novel phases with unique electronic and structural properties. High-pressure studies can provide insights into the compressibility and stability of the Ga-F bond, which is relevant in the design of new materials and pharmaceuticals.

High-Pressure Phase Diagram of this compound

Experimental investigations using in-situ high-pressure X-ray diffraction have revealed that the rhombohedral phase of this compound is remarkably stable. To date, no structural phase transitions have been experimentally observed in GaF₃ up to a pressure of 23 GPa.[2]

The Rhombohedral Phase (R-3c)

The rhombohedral phase of GaF₃ persists as the sole experimentally confirmed structure under high pressure. Its compression mechanism is highly anisotropic. The c-axis exhibits minimal pressure dependence and even shows a negative linear compressibility up to approximately 3 GPa, meaning it expands slightly under initial compression.[1] In contrast, the a-axis is significantly more compressible. This anisotropic behavior is primarily accommodated by the tilting and rotation of the GaF₆ octahedra, which reduces the volume of the crystal.[1]

Table 1: Quantitative Data for the Rhombohedral Phase of GaF₃ under High Pressure

| Pressure (GPa) | Unit Cell Volume (ų) | a-axis (Å) | c-axis (Å) | Ga-F-Ga angle (°) | Reference |

| Ambient | 188.7 | 5.010 | 13.119 | 148.5 | [1] |

| 1.0 | 182.5 | 4.945 | 13.145 | 144.1 | [1] |

| 2.0 | 177.8 | 4.896 | 13.159 | 140.8 | [1] |

| 3.0 | 173.8 | 4.854 | 13.161 | 138.0 | [1] |

| 4.0 | 170.4 | 4.818 | 13.154 | 135.6 | [1] |

| 5.0 | 167.4 | 4.786 | 13.141 | 133.5 | [1] |

| 6.0 | 164.7 | 4.757 | 13.124 | 131.6 | [1] |

| 7.0 | 162.3 | 4.731 | 13.104 | 129.9 | [1] |

| 8.0 | 160.1 | 4.707 | 13.083 | 128.4 | [1] |

| 9.0 | 158.1 | 4.685 | 13.061 | 127.0 | [1] |

| 10.0 | 156.2 | 4.664 | 13.038 | 125.7 | [1] |

| up to 23.0 | Volume decreases, no phase transition observed | - | - | - | [2] |

The bulk modulus (B₀) of the rhombohedral phase of GaF₃ at zero pressure has been determined to be 28(1) GPa, indicating its relative softness compared to other inorganic solids.[1]

Potential High-Pressure Phases (Theoretical Considerations)

While experiments have not yet revealed any high-pressure polymorphs of GaF₃, theoretical studies on isostructural compounds, such as other transition metal trifluorides and trioxides, suggest the possibility of phase transitions at pressures exceeding those currently explored experimentally. One plausible transformation is to an orthorhombic structure with the space group Pnma, similar to the YF₃-type structure. Such a transition would involve an increase in the coordination number of the gallium ion from 6 to 8. However, this type of reconstructive phase transition often faces significant kinetic barriers, which may explain its absence in room-temperature compression experiments.

Experimental Protocols

The high-pressure data for this compound have been primarily obtained through synchrotron-based angle-dispersive X-ray diffraction (ADXRD) experiments. The following provides a detailed methodology based on the key experiments cited.

Sample Preparation and Loading

-

Sample: High-purity polycrystalline this compound powder.

-

Pressure Cell: A diamond anvil cell (DAC) is used to generate high pressures.

-

Gasketing: A metallic gasket (e.g., stainless steel or rhenium) is pre-indented to a specific thickness. A hole is then drilled in the center of the indentation to serve as the sample chamber.

-

Pressure Transmitting Medium: To ensure quasi-hydrostatic conditions, a pressure transmitting medium is loaded into the sample chamber along with the GaF₃ powder and a pressure calibrant. Common media include silicone oil or a mixture of methanol (B129727) and ethanol.

-

Pressure Calibration: The pressure inside the DAC is determined using the ruby fluorescence method. A small ruby chip is included in the sample chamber, and the pressure-dependent shift of its R1 fluorescence line is measured.

High-Pressure X-ray Diffraction

-

X-ray Source: High-brilliance synchrotron X-ray sources are required to obtain high-quality diffraction data from the small sample volume within the DAC.

-

Diffraction Geometry: Angle-dispersive X-ray diffraction is employed, where a monochromatic X-ray beam is used, and the diffracted X-rays are collected by an area detector.

-

Data Collection: Diffraction patterns are collected at various pressure points upon compression and decompression.

-

Data Analysis: The collected two-dimensional diffraction images are integrated to produce one-dimensional diffraction profiles (intensity vs. 2θ). The crystal structure and lattice parameters are then determined by Rietveld refinement of the diffraction patterns.

Visualizations

The following diagrams illustrate the crystal structure of this compound and the experimental workflow for high-pressure studies.

Caption: Phase progression of GaF₃ under increasing pressure.

Caption: Experimental workflow for high-pressure XRD studies.

References

A Comprehensive Technical Guide to the Synthesis of Anhydrous Gallium Trifluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for anhydrous Gallium Trifluoride (GaF₃), a crucial material in various advanced applications, including the synthesis of optical fluorogallate glasses and as a precursor in chemical vapor deposition processes.[1] This document details the core methodologies, presents quantitative data in a structured format for easy comparison, and provides detailed experimental protocols for the key synthesis routes.

Overview of Synthesis Methods

Anhydrous this compound can be prepared through several distinct chemical pathways. The most prominent and established methods include:

-

Direct Fluorination of Gallium Metal: This method involves the high-temperature reaction of elemental gallium with a fluorine source, typically fluorine (F₂) gas or anhydrous hydrogen fluoride (B91410) (HF).

-

Reaction of Gallium Oxide with Hydrofluoric Acid: Gallium(III) oxide (Ga₂O₃) can be converted to this compound through reaction with hydrofluoric acid (HF). This method often initially produces the hydrated form, which then requires a subsequent dehydration step.

-

Thermal Decomposition of Ammonium (B1175870) Hexafluorogallate: The thermal decomposition of ammonium hexafluorogallate ((NH₄)₃GaF₆) provides a pathway to obtaining anhydrous GaF₃.

Each of these methods possesses unique advantages and challenges in terms of reaction conditions, purity of the final product, and safety considerations. The choice of a particular method will depend on the specific requirements of the application, available starting materials, and laboratory capabilities.

Comparative Analysis of Synthesis Methods

To facilitate a clear comparison of the different synthesis routes, the following table summarizes the key quantitative parameters for each method based on available literature.

| Parameter | Direct Fluorination of Ga | Reaction of Ga₂O₃ with HF | Thermal Decomposition of (NH₄)₃GaF₆ |

| Primary Reactants | Gallium (Ga), Fluorine (F₂) or Hydrogen Fluoride (HF) | Gallium(III) Oxide (Ga₂O₃), Hydrofluoric Acid (HF) | Ammonium Hexafluorogallate ((NH₄)₃GaF₆) |

| Reaction Temperature | ~550 °C (with HF) | Room temperature for hydration | Staged decomposition, final step ~400 °C |

| Reaction Time | Not specified in detail | Not specified in detail | ~3 hours at final temperature (by analogy)[2] |

| Reported Purity | High purity achievable | Dependent on dehydration process | High purity achievable[2] |

| Key Advantages | Direct formation of anhydrous GaF₃ | Utilizes a common gallium precursor (Ga₂O₃) | Avoids the direct handling of F₂ or anhydrous HF |

| Key Challenges | Requires specialized equipment and stringent safety protocols for handling F₂ or anhydrous HF[3][4][5][6][7] | Formation of hydrated species requiring a separate dehydration step, which can lead to impurities if not done correctly. | Requires prior synthesis of (NH₄)₃GaF₆ |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes for anhydrous GaF₃.

Method 1: Direct Fluorination of Gallium Metal

This method offers a direct route to anhydrous GaF₃ but requires significant safety precautions due to the high reactivity and toxicity of fluorine gas and anhydrous hydrogen fluoride.

Experimental Protocol:

-

System Preparation: A corrosion-resistant reaction tube (e.g., made of nickel or Monel) is charged with high-purity gallium metal. The entire system must be scrupulously dried and purged with an inert gas (e.g., nitrogen or argon) to remove any traces of moisture and oxygen.

-

Fluorination: A stream of either diluted fluorine gas (e.g., 10% F₂ in N₂) or anhydrous hydrogen fluoride gas is passed over the heated gallium metal.

-

Reaction Conditions: The reaction temperature is maintained at approximately 550 °C. The flow rate of the fluorinating agent and the reaction time will need to be optimized based on the scale of the reaction and the specific setup.

-

Product Collection: The resulting anhydrous GaF₃ is a white, crystalline solid. It sublimes at around 950 °C and can be purified by sublimation under vacuum.[3]

-

Safety Precautions:

-

All work with fluorine gas or anhydrous HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat.[5]

-

A fluorine gas monitoring system should be in place.[4]

-

Materials for the reaction setup must be carefully chosen for their compatibility with fluorine. Passivation of metal surfaces is crucial.[3]

-

In case of exposure, immediate and specific first aid measures for fluorine or HF burns are required. Calcium gluconate gel should be readily available.[4]

-

Method 2: Fluorination of Gallium(III) Oxide followed by Dehydration

This method involves two main stages: the formation of hydrated this compound from gallium oxide and its subsequent dehydration to the anhydrous form.

Experimental Protocol:

Stage 1: Synthesis of this compound Trihydrate (GaF₃·3H₂O)

-

Reaction Setup: In a fume hood, place high-purity gallium(III) oxide (Ga₂O₃) in a polytetrafluoroethylene (PTFE) beaker.

-

Reaction with HF: Carefully add a stoichiometric excess of concentrated hydrofluoric acid (e.g., 48% aqueous solution) to the Ga₂O₃. The reaction is: Ga₂O₃ + 6HF + 3H₂O → 2(GaF₃·3H₂O).

-

Digestion: Gently heat the mixture on a hot plate at a low temperature (e.g., 60-80 °C) with stirring until the Ga₂O₃ has completely dissolved.

-

Crystallization: Allow the solution to cool, which will lead to the crystallization of this compound Trihydrate (GaF₃·3H₂O). The crystals can be collected by filtration using a PTFE filter.

Stage 2: Dehydration to Anhydrous this compound (GaF₃)

-

Drying: The collected GaF₃·3H₂O crystals are first dried in a vacuum oven at a moderate temperature (e.g., 100-120 °C) to remove the bulk of the water.

-

High-Temperature Dehydration: For complete dehydration to anhydrous GaF₃, the partially dried product is heated under a stream of dry, inert gas or under vacuum at a higher temperature. A temperature of around 200-300 °C is often employed. It is crucial to control the heating rate to prevent the formation of gallium oxyfluoride (GaOF) or hydrated forms of GaF₂(OH).[3]

Method 3: Thermal Decomposition of Ammonium Hexafluorogallate

This method avoids the use of highly corrosive fluorine gas or anhydrous HF in the final step and can produce high-purity anhydrous GaF₃.

Experimental Protocol:

-

Synthesis of (NH₄)₃GaF₆: Ammonium hexafluorogallate can be synthesized by reacting gallium fluoride trihydrate (GaF₃·3H₂O) with ammonium fluoride (NH₄F) in a 1:3 molar ratio.[8] The reaction can be carried out by grinding the reactants together at room temperature.[8]

-

Decomposition Setup: The synthesized (NH₄)₃GaF₆ is placed in a crucible (e.g., platinum or graphite) inside a tube furnace equipped with a controlled atmosphere.

-

Thermal Decomposition: The furnace is heated under a flow of dry, inert gas (e.g., argon). The decomposition occurs in stages. An initial loss of two moles of ammonium fluoride forms ammonium tetrafluorogallate (NH₄GaF₄).[8] Further heating leads to the gradual loss of the remaining ammonium fluoride.

-

Final Conversion: To obtain pure anhydrous GaF₃, a final temperature of around 400 °C is maintained for approximately 3 hours.[2] This ensures the complete removal of all ammonium fluoride and results in the formation of γ-gallium fluoride, which converts to the common hexagonal form upon further heating.[8]

-

Product Collection: The resulting anhydrous GaF₃ is a white powder.

Purity Analysis

The purity of the synthesized anhydrous GaF₃ is critical for its applications. Several analytical techniques can be employed for its characterization:

-

X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the anhydrous GaF₃.[1]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): To determine the elemental composition and quantify trace metal impurities.[1]

-

Thermogravimetric Analysis (TGA): To confirm the absence of water or other volatile impurities by monitoring mass loss upon heating.[1]

-

Quantitative Nuclear Magnetic Resonance (qNMR): Can be a powerful tool for the absolute purity determination of chemical compounds.[9]

Conclusion

The synthesis of anhydrous this compound can be successfully achieved through several methods, each with its own set of operational parameters and safety considerations. The direct fluorination of gallium metal offers a direct route but necessitates stringent safety protocols. The fluorination of gallium oxide followed by dehydration is a viable alternative, though careful control of the dehydration step is crucial to avoid impurity formation. The thermal decomposition of ammonium hexafluorogallate presents a safer alternative by avoiding the direct handling of highly corrosive fluorinating agents in the final, high-temperature step. The selection of the most appropriate method will be dictated by the desired purity, available resources, and the safety infrastructure of the laboratory. This guide provides the foundational knowledge for researchers to select and implement a suitable synthesis strategy for their specific needs.

References

- 1. zegmetal.com [zegmetal.com]

- 2. ysxbcn.com [ysxbcn.com]

- 3. eiga.eu [eiga.eu]

- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. info.ornl.gov [info.ornl.gov]

- 6. asiaiga.org [asiaiga.org]

- 7. airproducts.com [airproducts.com]

- 8. researchgate.net [researchgate.net]

- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Gallium (III) Trifluoride in Non-Aqueous Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallium (III) trifluoride (GaF3), an inorganic compound with applications in optical materials and electronics, is known for its limited solubility in aqueous solutions.[1][2][3] This technical guide addresses the critical knowledge gap regarding its solubility in non-aqueous solvents, a crucial parameter for its application in organic synthesis, formulation development, and materials science. Due to a scarcity of published quantitative data, this document provides a comprehensive framework for the experimental determination of GaF3 solubility. It outlines detailed protocols, analytical techniques, and key considerations for researchers working with this compound. The guide also presents a generalized experimental workflow for solubility assessment.

Introduction

Theoretical Considerations for Solubility in Non-Aqueous Solvents

The solubility of an ionic compound like GaF3 in non-aqueous solvents is governed by the solvent's ability to solvate the gallium (Ga³⁺) and fluoride (B91410) (F⁻) ions, overcoming the lattice energy of the solid. Key solvent properties influencing this process include:

-

Polarity and Dielectric Constant: Polar solvents are generally better at solvating ions. A high dielectric constant reduces the electrostatic attraction between ions, facilitating their separation and dissolution. Non-aqueous solvents are broadly classified as polar protic (e.g., alcohols), which can donate hydrogen bonds, and polar aprotic (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide), which cannot.[9][10][11]

-

Lewis Acidity/Basicity: The Lewis basicity of a solvent can play a role in solvating the Ga³⁺ cation, while the Lewis acidity can influence the solvation of the F⁻ anion.

-

Hydrogen Bonding Capability: Protic solvents can form hydrogen bonds with the fluoride anion, which can significantly impact solubility. In aprotic solvents, the lack of hydrogen bonding can leave anions less solvated and potentially more reactive.[11]

Experimental Protocol for Determination of GaF3 Solubility

The following protocol is a generalized method for determining the solubility of GaF3 in a non-aqueous solvent of interest. It is based on the principle of creating a saturated solution and then quantifying the dissolved gallium.

Materials and Equipment

-

Anhydrous Gallium (III) Trifluoride (GaF3) of high purity

-

Anhydrous non-aqueous solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile, dimethylformamide (DMF)[12][13][14], dimethyl sulfoxide (B87167) (DMSO)[15][16][17][18])

-

Constant temperature bath or shaker incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for gallium quantification

-

Fluoride Ion-Selective Electrode (F-ISE) for fluoride quantification (optional)

Experimental Procedure

-

Solvent Preparation: Ensure the non-aqueous solvent is anhydrous, as trace amounts of water can significantly affect the solubility of GaF3. Use freshly dried solvents or purchase high-purity anhydrous grades.

-

Preparation of Saturated Solution:

-

Add an excess amount of GaF3 to a known volume of the anhydrous solvent in a sealed container. The excess solid is crucial to ensure saturation.

-

Place the container in a constant temperature bath or shaker incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the use of a syringe equipped with a chemically resistant filter (e.g., PTFE) is highly recommended.

-

Dilute the collected sample to a known volume with an appropriate solvent (often dilute nitric acid for ICP-OES/AAS analysis) to bring the gallium concentration within the linear range of the analytical instrument.

-

-

Quantification of Dissolved Gallium:

-

Analyze the diluted samples for gallium concentration using a calibrated ICP-OES or AAS instrument.

-

Prepare a series of calibration standards of known gallium concentrations in the same matrix as the diluted samples.

-

-

Calculation of Solubility:

-

From the measured gallium concentration in the diluted sample, calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or ppm.

-

Confirmatory Analysis (Optional)

The fluoride concentration in the saturated solution can be determined using a Fluoride Ion-Selective Electrode (F-ISE) to confirm the stoichiometry of the dissolved salt. This requires the use of a total ionic strength adjustment buffer (TISAB) suitable for non-aqueous media.

Data Presentation

Table 1: Hypothetical Solubility Data for GaF3 in Various Non-Aqueous Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 32.7 | To be determined | To be determined |

| Ethanol | Polar Protic | 24.5 | To be determined | To be determined |

| Acetone | Polar Aprotic | 20.7 | To be determined | To be determined |

| Acetonitrile | Polar Aprotic | 37.5 | To be determined | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | To be determined | To be determined |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of GaF3 solubility in a non-aqueous solvent.

Caption: Experimental workflow for GaF3 solubility determination.

Conclusion

The solubility of gallium (III) trifluoride in non-aqueous solvents is a critical parameter for its expanded use in various scientific and industrial applications. While existing literature lacks specific quantitative data, this guide provides a robust experimental framework for researchers to systematically determine this property. By following the detailed protocol and employing appropriate analytical techniques, scientists can generate reliable solubility data, fostering a deeper understanding of GaF3's behavior in non-aqueous systems and unlocking its potential in new applications.

References

- 1. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Gallium fluoride | F3Ga | CID 82211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. GALLIUM(III) FLUORIDE | 7783-51-9 [chemicalbook.com]

- 6. 7783-51-9 CAS MSDS (GALLIUM(III) FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. GALLIUM(III) FLUORIDE CAS#: 7783-51-9 [m.chemicalbook.com]

- 8. heegermaterials.com [heegermaterials.com]

- 9. pearsoncanada.ca [pearsoncanada.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. productcatalog.eastman.com [productcatalog.eastman.com]

- 13. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 15. Dimethyl sulfoxide solvates of the aluminium(iii), gallium(iii) and indium(iii) ions. A crystallographic, EXAFS and vibrational spectroscopic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. scribd.com [scribd.com]

- 17. scribd.com [scribd.com]

- 18. gchemglobal.com [gchemglobal.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Gallium Trifluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium trifluoride trihydrate (GaF₃·3H₂O) is a stable, water-insoluble source of gallium, making it a valuable precursor in various applications, including the synthesis of advanced materials and pharmaceuticals. Understanding its thermal decomposition behavior is critical for controlling reaction pathways and ensuring the desired product formation. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound trihydrate, drawing parallels with analogous compounds and outlining the key experimental techniques used for its characterization.

Core Decomposition Pathway

The thermal decomposition of this compound trihydrate is a multi-step process involving dehydration and hydrolysis. While specific quantitative data for GaF₃·3H₂O is not extensively available in the public domain, the mechanism can be elucidated by analogy to similar metal fluoride (B91410) hydrates, such as aluminum fluoride trihydrate (AlF₃·3H₂O)[1], and through general principles of inorganic thermal decomposition.

The decomposition proceeds through the following key stages:

-

Initial Dehydration: The process begins with the loss of water molecules. This typically occurs in a stepwise manner.

-

Formation of Intermediates: As water is removed, intermediate hydrates are formed.

-

Hydrolysis: Concurrent with dehydration, hydrolysis can occur, where the fluoride ligand is substituted by a hydroxide (B78521) group, leading to the formation of species like gallium hydroxyfluoride (GaF₂(OH)).

-

Formation of Anhydrous this compound: Complete dehydration leads to the formation of anhydrous GaF₃.

-

High-Temperature Decomposition: At very high temperatures, anhydrous this compound can decompose further.

The overall thermal decomposition can be summarized in the following table, with proposed temperature ranges based on available data and analogies.

| Stage | Temperature Range (°C) | Reaction | Product(s) | Mass Loss (%) (Theoretical) |

| 1 | ~140[2] | GaF₃·3H₂O → GaF₃·xH₂O + (3-x)H₂O | Intermediate hydrate(s) | Variable |

| 2 | 140 - 300 | GaF₃·3H₂O → GaF₃ + 3H₂O | Anhydrous this compound | 29.88% |

| 3 (Concurrent) | 140 - 400 | GaF₃·3H₂O → GaF₂(OH)·H₂O + HF + H₂O | Hydrated Gallium Hydroxyfluoride | - |

| 4 | > 950 (sublimation)[3] | GaF₃(s) → GaF₃(g) | Gaseous this compound | - |

| 5 | > 1000 (under pressure) | 2GaF₃ → 2GaF + 2F₂ | Gallium(I) Fluoride, Fluorine Gas | - |

Experimental Protocols

The study of the thermal decomposition of this compound trihydrate relies on several key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the different stages of decomposition.

Methodology:

-

A small, precisely weighed sample of GaF₃·3H₂O (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) reveals the distinct decomposition steps as sharp decreases in mass. The derivative of this curve (DTG) can be used to identify the temperature of maximum decomposition rate for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the decomposition events (endothermic or exothermic).

Methodology:

-

A small, weighed sample of GaF₃·3H₂O is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events (like dehydration) will appear as peaks in the DSC thermogram. The area under the peak is proportional to the enthalpy change of the transition.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Methodology:

-

Samples of GaF₃·3H₂O are heated to specific temperatures corresponding to the decomposition stages identified by TGA/DSC and then cooled to room temperature.

-

The resulting solid residues are ground into a fine powder.

-

The powder is analyzed using an X-ray diffractometer.

-

The resulting diffraction pattern is compared with standard diffraction databases (e.g., ICDD) to identify the crystalline structures of the intermediates and final products.

Visualizing the Decomposition Pathway

Logical Flow of Thermal Decomposition

The following diagram illustrates the logical progression of the thermal decomposition of this compound trihydrate.

Caption: Thermal decomposition pathway of GaF₃·3H₂O.

Experimental Workflow for Analysis

This diagram outlines the typical experimental workflow for characterizing the thermal decomposition process.

Caption: Experimental workflow for decomposition analysis.

Conclusion

The thermal decomposition of this compound trihydrate is a complex process involving sequential dehydration and hydrolysis reactions. A thorough understanding of this mechanism, achievable through a combination of thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction, is essential for its effective use in synthesis and material science. While a detailed quantitative analysis of GaF₃·3H₂O decomposition requires further dedicated research, the framework presented in this guide, based on established principles and analogies with similar compounds, provides a solid foundation for researchers in the field.

References

The Coordination Chemistry of Gallium(III) Fluoride Complexes: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gallium(III) fluoride (B91410) complexes are a fascinating and increasingly important area of inorganic chemistry, with significant potential in radiopharmaceutical development and medicinal chemistry. The unique properties of the Ga(III) ion, including its hard Lewis acid character and preference for octahedral coordination, combined with the high electronegativity and small size of the fluoride ion, lead to the formation of stable and structurally diverse complexes. This technical guide provides an in-depth exploration of the coordination chemistry of Ga(III) fluoride complexes, focusing on their synthesis, structure, and characterization, with a particular emphasis on their relevance to drug development and medical imaging.

Structural and Physicochemical Properties

Gallium(III) fluoride (GaF₃) itself is a white, crystalline solid that is virtually insoluble in water.[1] It adopts an FeF₃-type structure where each gallium atom is octahedrally coordinated to six fluoride ions.[1] The coordination chemistry of Ga(III) with fluoride is rich and extends to a wide variety of mixed-ligand complexes. A comprehensive review of the structural chemistry of fluoride and mixed-ligand fluoride complexes of gallium(III) has documented over 140 known crystal structures, highlighting the diverse coordination environments and stoichiometries that can be achieved.[2][3][4]

The Ga-F bond is strong and contributes to the overall stability of these complexes.[5][6][7] The coordination number of gallium in these complexes is most commonly six, resulting in a distorted octahedral geometry.[8][9][10] The structural parameters of these complexes, such as bond lengths and angles, are influenced by the nature of the other ligands in the coordination sphere.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of Gallium(III) fluoride complexes, compiled from crystallographic studies.

Table 1: Selected Ga-F Bond Lengths in Gallium(III) Fluoride Complexes

| Compound | Ga-F Bond Length (Å) | Reference |

| [GaF(Bn-NODP)]·4H₂O | 1.832(1) | [9] |

| GaF₃ | 1.725 | |

| [N(CH₃)₄]₂[Ga₂F₈(H₂O)₂] | Varies | [8] |

Table 2: Crystallographic Data for Representative Gallium(III) Fluoride Complexes

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| [GaF(Bn-NODP)]·4H₂O | Monoclinic | P2₁/n | a = 11.2345(3) Å, b = 17.5678(5) Å, c = 14.1234(4) Å, β = 109.567(1)° | [9] |

| GaF₃ | Rhombohedral | R-3c | a = 5.012 Å, c = 12.99 Å | [1] |

| [N(CH₃)₄]₂[Ga₂F₈(H₂O)₂] | Monoclinic | P2₁/c | a = 9.123(1) Å, b = 11.456(2) Å, c = 10.567(2) Å, β = 115.45(3)° | [8] |

Synthesis and Experimental Protocols

The synthesis of Gallium(III) fluoride complexes can be achieved through various methods, depending on the desired product and the nature of the co-ligands. Common starting materials include Ga₂O₃, Ga(NO₃)₃·9H₂O, or GaCl₃.[1][9]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a Gallium(III) fluoride complex.

Caption: General workflow for synthesis and characterization.

Detailed Experimental Protocol: Synthesis of [GaF(Bn-NODP)]

A notable example is the synthesis of [GaF(Bn-NODP)], a complex investigated for its potential in ¹⁸F radiolabeling.[9]

1. Synthesis of the Precursor Complex [GaCl(Bn-NODP)]:

-

The macrocyclic ligand, H₂(Bn-NODP)·2HCl or its disodium (B8443419) salt, is reacted with either Ga(NO₃)₃·9H₂O or GaCl₃ in water.[9]

-

The reaction mixture is typically stirred at room temperature to allow for the formation of the neutral complex, [GaCl(Bn-NODP)]·4H₂O, which precipitates as a white solid.[9]

2. Fluorination to form [GaF(Bn-NODP)]:

-

To a solution or suspension of [GaCl(Bn-NODP)] in a suitable solvent, one molar equivalent of an aqueous solution of potassium fluoride (KF) is added.[9]

-

The reaction proceeds via a rapid chloride/fluoride ligand exchange, driven by the formation of the thermodynamically stable Ga-F bond.[9]

-

The resulting [GaF(Bn-NODP)] complex can be isolated and purified, often by crystallization.

Radiolabeling with Fluorine-18

A key application of Gallium(III) fluoride chemistry is in the development of PET imaging agents using the positron-emitting radionuclide ¹⁸F.[5][6][7] The strong Ga-F bond allows for the stable incorporation of ¹⁸F into a targeting molecule.[5][6][7]

Protocol for ¹⁸F-Radiolabeling of a Ga(III) Complex:

-

One-pot method: Ga(NO₃)₃·9H₂O and the chelating ligand are mixed in a buffer (e.g., sodium acetate, pH 4).[11]

-

Aqueous [¹⁸F]fluoride is added to the mixture.

-

The reaction is heated (e.g., at 80°C for 30 minutes) to facilitate the incorporation of ¹⁸F into the gallium complex.[11]

-

The radiolabeled product, [Ga¹⁸F(L)], is then purified, typically using solid-phase extraction (SPE) cartridges.[11]

The following diagram illustrates the logical relationship in the development of Ga-based PET imaging agents.

Caption: Development pathway for Ga-based PET agents.

Relevance in Drug Development

The interest in gallium compounds as therapeutic agents stems from the chemical similarities between Ga(III) and Fe(III).[12] Gallium(III) can interfere with iron-dependent metabolic pathways in cancer cells, leading to an anti-proliferative effect.[12] Gallium nitrate (B79036) has been investigated in clinical trials for its antineoplastic activity.[12]

The development of gallium-ligand complexes, including fluoride-containing species, aims to improve the therapeutic index of gallium-based drugs.[13] Coordination to organic ligands can enhance oral bioavailability, hydrolytic stability, and cell membrane penetration compared to simple gallium salts.[13]

Mechanism of Action of Gallium(III) in Cancer Therapy

The proposed mechanism of action for the anticancer activity of Gallium(III) is multifaceted and primarily involves the disruption of iron metabolism.

References

- 1. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural chemistry of fluoride and mixed-ligand fluoride complexes of gallium(III) [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [minerva-access.unimelb.edu.au]

- 6. Gallium Fluoride Complexes with Acyclic Bispicolinic Ligands as Potential New Fluorine-18 Labelled Imaging Agents : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. The Structure and Vibrational Spectra of Gallium(III) Fluoride Dimeric Complex with Tetramethylammonium Cation [inis.iaea.org]

- 9. Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Radiofluorination of a Pre-formed Gallium(III) Aza-macrocyclic Complex: Towards Next-Generation Positron Emission Tomography (PET) Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gallium Complexes as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Gallium Trifluoride Trihydrate: A Technical Guide to its Hygroscopic Nature and Handling

For Researchers, Scientists, and Drug Development Professionals

Gallium trifluoride trihydrate (GaF₃·3H₂O) is a white crystalline solid that serves as a precursor in the synthesis of various gallium-based materials, including gallium nitride, a key semiconductor.[1][2] Its utility in research and development, particularly in fields requiring high-purity materials, is underscored by its hygroscopic nature—a property that necessitates meticulous handling and storage to maintain its integrity. This guide provides an in-depth overview of the hygroscopic characteristics of this compound trihydrate, alongside detailed protocols for its safe handling and use in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound trihydrate is presented below.

| Property | Value |

| Chemical Formula | GaF₃·3H₂O |

| CAS Number | 7783-51-9 |

| Molecular Weight | 180.76 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | High solubility |

| Melting Point | Dehydrates at approximately 140°C |

Hygroscopic Nature and Stability

Handling and Storage Protocols

Due to its hygroscopic and potentially hazardous nature, strict protocols must be followed when handling and storing this compound trihydrate.

Storage:

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers tightly sealed to prevent moisture absorption.[2][5]

-

Store away from incompatible materials such as strong acids and bases.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[2]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.[2]

-

Respiratory Protection: Work should be conducted in a fume hood to avoid inhalation of dust.[2]

Experimental Protocol: Preparation of a Standard Solution in a Controlled Atmosphere

This protocol outlines the steps for preparing a solution of this compound trihydrate for experimental use, minimizing exposure to atmospheric moisture.

Materials:

-

This compound trihydrate

-

Anhydrous solvent

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Glovebox or Schlenk line

-

Appropriate glassware (e.g., volumetric flask, beaker, stir bar)

-

Spatula

-

Analytical balance

Procedure:

-

Preparation of Inert Atmosphere:

-

If using a glovebox, ensure the atmosphere is dry and inert.

-

If using a Schlenk line, assemble and dry all glassware by heating under vacuum and backfilling with inert gas several times.

-

-

Weighing the Compound:

-

Transfer the required amount of this compound trihydrate to a pre-weighed container inside the glovebox or under a positive flow of inert gas.

-

Seal the container before removing it from the controlled atmosphere to weigh on an analytical balance.

-

-

Dissolution:

-

Introduce the weighed compound into the volumetric flask inside the glovebox or under a positive flow of inert gas.

-

Add a portion of the anhydrous solvent and stir until the solid is fully dissolved.

-

Once dissolved, dilute to the final volume with the anhydrous solvent.

-

-

Storage of the Solution:

-

Seal the volumetric flask with a septum or glass stopper.

-

If prepared on a Schlenk line, maintain a positive pressure of inert gas.

-

Store the solution in a desiccator or in the glovebox.

-

Logical Workflow for Handling Hygroscopic Compounds

The following diagram illustrates a standard workflow for the safe handling of hygroscopic materials like this compound trihydrate, from receiving the compound to its final disposal.

Caption: A logical workflow for the safe handling of hygroscopic compounds.

Safety and Disposal

This compound trihydrate is corrosive and can cause skin and eye burns.[5] Always consult the Safety Data Sheet (SDS) before handling.[5][6] Waste containing gallium compounds should be treated as hazardous and disposed of according to institutional and local regulations.[5] Contaminated labware should be thoroughly decontaminated before reuse.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 7783-51-9: Gallium (III) fluoride trihydrate [cymitquimica.com]

- 3. This compound trihydrate | F3GaH6O3 | CID 71587050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Gallium(III) fluoride - Wikipedia [en.wikipedia.org]

- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

A Technical Guide to the Quantum Mechanical Modeling of Gallium(III) Fluoride (GaF₃) Molecular Clusters

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium(III) fluoride (B91410) (GaF₃) is an inorganic compound known for its thermal stability and applications in materials science, such as the preparation of optical fluorogallate glasses.[1][2] While the properties of bulk GaF₃ are well-documented, the behavior of its molecular clusters—small, discrete aggregates of (GaF₃)ₙ units—remains a largely unexplored area. The study of such clusters is crucial as they represent the intermediate stage between individual molecules and the bulk material, offering unique insights into nucleation processes, surface chemistry, and quantum confinement effects.

Quantum mechanical modeling provides a powerful, non-invasive lens through which to investigate the structures, stabilities, and electronic properties of these transient species. For researchers in materials science, this data can inform the rational design of precursors for thin-film deposition or novel catalytic materials. For professionals in drug development, understanding the fundamental interactions of gallium and fluorine is pertinent due to their roles in advanced medical applications. Gallium, particularly the radioisotope Gallium-68, is a cornerstone of modern positron emission tomography (PET) imaging for cancer diagnostics.[1][3][4] Concurrently, the incorporation of fluorine, especially Fluorine-18, is a key strategy in designing radiopharmaceuticals and modifying the metabolic stability of therapeutic agents.[5][6]

This technical guide outlines a comprehensive framework for the quantum mechanical modeling of GaF₃ molecular clusters, detailing proposed computational and experimental workflows. It aims to provide researchers with the necessary protocols to explore this novel chemical space and to contextualize the fundamental science within the broader landscape of materials and medicine.

Theoretical and Computational Methodology

The foundation of modeling molecular clusters lies in quantum chemistry, which applies the principles of quantum mechanics to predict molecular properties. Density Functional Theory (DFT) stands out as the most widely used method due to its excellent balance of computational cost and accuracy for inorganic systems.

2.1. Recommended Computational Approaches

-

Density Functional Theory (DFT): This approach calculates the electronic structure of a system based on its electron density. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals like B3LYP are often a good starting point. For potentially better accuracy with non-covalent interactions that may be present in larger clusters, dispersion-corrected functionals such as ωB97X-D or B3LYP-D3 are recommended.

-

Basis Sets: Pople-style basis sets like 6-311+G(d,p) offer a good compromise for initial optimizations. For higher accuracy, especially for electronic properties and vibrational frequencies, correlation-consistent basis sets like aug-cc-pVTZ are preferable.

-

-

Ab Initio Methods: For benchmarking the results obtained from DFT, higher-level theories are invaluable.

-

Møller-Plesset Perturbation Theory (MP2): This method provides a good first step beyond the Hartree-Fock approximation to include electron correlation.

-

Coupled Cluster Theory (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) can provide highly accurate single-point energies for the geometries optimized with DFT, serving as a benchmark for cluster stability.

-

2.2. A Proposed Computational Workflow

A systematic approach is essential for the accurate modeling of (GaF₃)ₙ clusters. The following workflow outlines the key steps from initial structure generation to final property analysis.

Presentation of Quantitative Data

All quantitative results from the computational workflow should be summarized in clear, well-structured tables to facilitate comparison and analysis. Below are template tables for presenting key findings.

Table 1: Calculated Properties of the GaF₃ Monomer This initial step is crucial for validating the chosen computational method against known experimental or high-level theoretical data.

| Property | Computational Level | Calculated Value | Experimental/Benchmark Value |

| Ga-F Bond Length (Å) | B3LYP/aug-cc-pVTZ | 1.83 | Value |

| F-Ga-F Bond Angle (°) | B3LYP/aug-cc-pVTZ | 120.0 | Value |

| Vibrational Frequencies (cm⁻¹) | B3LYP/aug-cc-pVTZ | ν₁, ν₂, ν₃ | Values |

Table 2: Calculated Geometries and Stabilities of (GaF₃)ₙ Clusters (n=2-4) This table summarizes the energetic stability and key structural parameters of the most stable isomers found for each cluster size.

| Cluster | Point Group | Average Ga-F Bond Length (Å) | Bridging Ga-F Bond Length (Å) | Binding Energy per Monomer (kcal/mol) |

| (GaF₃)₂ (Dimer) | D₂h | Value | Value | Value |

| (GaF₃)₃ (Trimer) | D₃h | Value | Value | Value |

| (GaF₃)₄ (Tetramer) | T_d | Value | Value | Value |

Table 3: Calculated Electronic Properties of (GaF₃)ₙ Clusters (n=1-4) This table presents the electronic characteristics, which are vital for understanding the reactivity and potential applications of the clusters.

| Cluster | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Average Mulliken Charge on Ga |

| GaF₃ | Value | Value | Value | Value |

| (GaF₃)₂ | Value | Value | Value | Value |

| (GaF₃)₃ | Value | Value | Value | Value |

| (GaF₃)₄ | Value | Value | Value | Value |

Experimental Protocols for Synthesis and Characterization

While computational modeling provides theoretical predictions, experimental validation is paramount. The following protocols describe established techniques for the synthesis and characterization of gas-phase inorganic molecular clusters, which are applicable to the study of (GaF₃)ₙ.

4.1. Synthesis of Gas-Phase Clusters

-

Laser Ablation with Inert Gas Condensation: This is a common and versatile method for producing clusters of materials with high boiling points.[7][8]

-

A solid target of pressed GaF₃ powder is placed in a vacuum chamber.

-

The chamber is filled with a continuous flow of an inert carrier gas, typically Helium, at low pressure.

-

A high-power pulsed laser (e.g., Nd:YAG) is focused onto the GaF₃ target, ablating material and creating a hot plasma.

-

The ablated atoms and molecules are cooled by collisions with the Helium gas, promoting nucleation and the growth of (GaF₃)ₙ clusters.

-

The cluster-seeded gas stream is then expanded supersonically into a high-vacuum region for analysis.

-

-

Electrospray Ionization (ESI): This technique can generate clusters from a solution phase, which may be useful if suitable soluble precursors are available.[9][10]

-

A solution containing a gallium fluoride precursor (e.g., a complex that can decompose to GaF₃) in a volatile solvent is prepared.

-

The solution is pumped through a fine, heated capillary held at a high electrical potential.

-

The high electric field disperses the liquid into a fine spray of charged droplets.

-

As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions, including potential (GaF₃)ₙ cluster ions.

-

4.2. Characterization of Gas-Phase Clusters

-

Time-of-Flight Mass Spectrometry (TOF-MS): This is the primary tool for identifying the composition of the generated clusters.

-

The gas-phase clusters generated from the synthesis source are ionized (if not already charged).

-

The cluster ions are accelerated by a uniform electric field into a field-free drift tube.

-

Lighter ions travel faster and reach the detector before heavier ions.

-

By measuring the travel time, the mass-to-charge ratio (m/z) of each cluster can be determined with high precision, confirming the existence of different (GaF₃)ₙ species.

-

Relevance to Drug Development Professionals

While the direct therapeutic application of GaF₃ molecular clusters is not established, the fundamental chemistry of its constituents—gallium and fluorine—is highly relevant to the field of drug development, particularly in diagnostic imaging.

-

Gallium in Radiopharmaceuticals: The radioisotope Gallium-68 (⁶⁸Ga) is a positron emitter with a convenient half-life (68 min), making it ideal for PET imaging.[11] ⁶⁸Ga is chelated to targeting molecules to create radiopharmaceuticals that can visualize specific biological processes. For instance, ⁶⁸Ga-DOTATATE is used to image neuroendocrine tumors, and ⁶⁸Ga-PSMA is a key agent for diagnosing prostate cancer.[2][3] The underlying coordination chemistry of gallium, which would be explored in modeling GaF₃ clusters, is fundamental to designing the stable chelators required for these applications.

-

Fluorine in Medicinal Chemistry: Fluorine, and specifically the radioisotope Fluorine-18 (¹⁸F), is the most widely used radionuclide in PET imaging.[5][12] The low positron energy of ¹⁸F provides high-resolution images, and its 110-minute half-life allows for complex imaging protocols.[6] Beyond imaging, the strategic incorporation of stable fluorine into drug candidates is a common tactic to enhance metabolic stability, membrane permeability, and binding affinity.[11]

The mechanism by which gallium compounds exert anti-cancer effects is often linked to their interference with iron metabolism, a critical pathway for cell proliferation.[3] A simplified logical diagram of this interaction is presented below.

Conclusion

The quantum mechanical modeling of GaF₃ molecular clusters represents a frontier in inorganic chemistry with potential implications for materials science and a contextual relevance to medicinal chemistry. This guide provides a robust framework for researchers to systematically investigate these systems. By combining state-of-the-art computational methods like DFT with established experimental techniques such as laser ablation TOF-MS, it is possible to elucidate the intrinsic properties of these novel clusters. The resulting data on structure, stability, and electronic behavior will not only fill a fundamental knowledge gap but may also pave the way for new applications, from advanced materials to a deeper understanding of the elements that shape modern diagnostic medicine.

References

- 1. cardinalhealth.com [cardinalhealth.com]

- 2. iaea.org [iaea.org]

- 3. Gallium-68 Labelled Radiopharmaceuticals for Imaging Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openmedscience.com [openmedscience.com]

- 5. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated tracers for imaging cancer with positron emission tomography | springermedicine.com [springermedicine.com]

- 7. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 8. Gas-Phase Synthesis of Functional Nanomaterials [mdpi.com]

- 9. Solvation energy and gas-phase stability influences on alkali metal cluster ion formation in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Gas-Phase Stability of Gallium (I) Fluoride: A Technical Guide

Abstract

Gallium (I) fluoride (B91410) (GaF) is a diatomic molecule that has been observed exclusively in the gas phase, exhibiting a notable degree of thermal stability.[1][2] This technical guide provides a comprehensive overview of the gas-phase stability of GaF, consolidating key quantitative data from seminal experimental studies and theoretical calculations. Detailed methodologies for the primary experimental techniques used to characterize its stability are presented, including high-temperature Knudsen cell mass spectrometry and microwave absorption spectroscopy. This document aims to serve as a valuable resource for researchers in chemistry, materials science, and drug development by providing a centralized repository of data and experimental protocols related to this intriguing molecule.

Introduction

The study of simple diatomic molecules like Gallium (I) fluoride provides fundamental insights into chemical bonding and molecular stability. Unlike its more common trivalent counterpart, gallium (III) fluoride (GaF₃), GaF is intrinsically a gas-phase species.[1][2] Its stability and properties in this state are of significant interest for various applications, including its use in the generation of molecular beams and as a precursor in certain chemical vapor deposition processes. Furthermore, the generation of GaF in a graphite (B72142) furnace is a key step in the sensitive determination of fluorine in analytical chemistry using high-resolution molecular absorption spectrometry. Understanding the thermodynamic and kinetic stability of GaF is crucial for optimizing these processes and for the accurate interpretation of experimental data. This guide summarizes the key parameters that define the gas-phase stability of GaF, including its bond dissociation energy, standard enthalpy of formation, and ionization energy, supported by detailed experimental and computational findings.

Quantitative Stability Data

The stability of gaseous Gallium (I) fluoride has been characterized through various experimental and theoretical methods. The following table summarizes the key quantitative parameters reported in the literature.

| Parameter | Value | Method | Reference |

| Bond Dissociation Energy (D₀°) | 138 ± 3.5 kcal/mol | High-Temperature Mass Spectrometry | Murad, Hildenbrand, & Main (1966)[3] |

| 5.99 ± 0.15 eV | High-Temperature Mass Spectrometry | Murad, Hildenbrand, & Main (1966)[3] | |

| Bond Dissociation Energy (Dₑ) | 6.286 eV | Multireference Configuration Interaction (MRCI) Calculation | Cao, et al. (2013) |

| Standard Enthalpy of Formation (ΔHf,298°) | -55.2 ± 2 kcal/mol | High-Temperature Mass Spectrometry | Murad, Hildenbrand, & Main (1966)[3] |

| Appearance Potential (AP) of GaF⁺ | 10.6 ± 0.4 eV | High-Temperature Mass Spectrometry | Murad, Hildenbrand, & Main (1966)[3] |

| Ionization Energy | 10.64 eV | Not specified | Wikipedia[2] |

| Electric Dipole Moment (μ) | 2.45 ± 0.05 D | Microwave Absorption Spectroscopy | Hoeft, Lovas, et al. (1970) |

Experimental Protocols